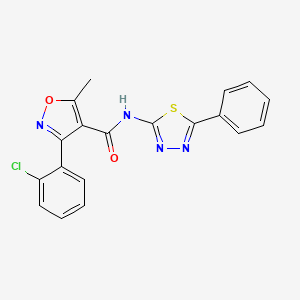

3-(2-氯苯基)-5-甲基-N-(5-苯基-1,3,4-噻二唑-2-基)-1,2-恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

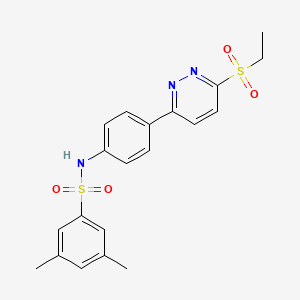

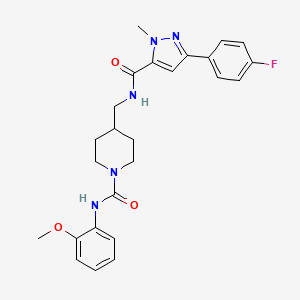

The compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methyl group, a phenyl group, a thiadiazolyl group, an oxazole group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the thiadiazole ring could be formed through the reaction of a thiosemicarbazide with a suitable electrophile .Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include a thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, and an oxazole ring, which contains one oxygen atom and one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carboxamide group could potentially undergo hydrolysis, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and thiadiazole groups could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .科学研究应用

Biological Activities

Antibacterial and Antifungal Properties: Schiff bases, including this compound, have demonstrated antibacterial and antifungal activities. They inhibit the growth of pathogenic microorganisms, making them potential candidates for drug development .

Antioxidant Effects: The compound’s antioxidant properties are crucial in protecting cells from oxidative stress. It scavenges free radicals, reducing cellular damage and potentially contributing to disease prevention.

Cytotoxicity: Researchers have investigated its cytotoxic effects against cancer cells. Understanding its impact on cell viability is essential for potential cancer therapies.

Interaction with Single-Stranded DNA: The compound interacts with single-stranded DNA, which could have implications in gene regulation and drug design. Investigating its binding affinity and specificity is crucial .

Corrosion Inhibition

Protecting Metals in Aggressive Environments: Schiff bases are explored as organic inhibitors for metal corrosion. In corrosive environments, they form protective layers on metal surfaces, preventing degradation. The compound’s chemical structure plays a vital role in its effectiveness as a corrosion inhibitor .

Materials Science and Engineering

Coordination Chemistry: Due to their ease of preparation and tunability, Schiff bases readily form stable complexes with metal ions. These complexes find applications in materials science, catalysis, and electrochemical sensing .

Organic Photovoltaic Materials: Schiff bases can be incorporated into organic photovoltaic devices. Their electronic properties make them promising candidates for improving solar cell efficiency.

Biomedical Research

Receptor for AGE (RAGE) Inhibition: A related compound inhibited the expression of RAGE (receptor for advanced glycation end products) in cells. RAGE is implicated in neurodegenerative diseases, and inhibiting it may have therapeutic potential .

Al Zoubi, W., Mohamed, S. G., Al-Hamdani, A. A. S., Mahendradhanya, A. P., & Ko, Y. G. (2018). Acyclic and cyclic imines and their metal complexes: recent progress in biomaterials and corrosion applications. RSC Advances, 8, 23294-23318. Link MDPI. (2020). Design and Synthesis of New Benzo[d]thiazole Derivatives as Potential Anti-Alzheimer Agents. Molecules, 25(22), 5391. Link

作用机制

安全和危害

属性

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c1-11-15(16(24-26-11)13-9-5-6-10-14(13)20)17(25)21-19-23-22-18(27-19)12-7-3-2-4-8-12/h2-10H,1H3,(H,21,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZRTEIKWQSISK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2418698.png)

![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)